molecular formula C8H6BrIO2 B1288343 5-Bromo-3-iodo-2-methoxybenzaldehyde CAS No. 832674-07-4

5-Bromo-3-iodo-2-methoxybenzaldehyde

Cat. No.: B1288343
CAS No.: 832674-07-4
M. Wt: 340.94 g/mol
InChI Key: DWCUASQBQQZNIQ-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrIO₂. Its structure features a benzaldehyde backbone substituted with bromine at the 5th position, iodine at the 3rd position, and a methoxy group at the 2nd position. This compound is notable for its steric and electronic properties due to the combination of bulky iodine (van der Waals radius: 1.98 Å) and electron-withdrawing bromine, alongside the electron-donating methoxy group.

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCUASQBQQZNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290756
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-07-4
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group. This method can be adapted to introduce both bromine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar multi-step synthetic routes, optimized for large-scale production. The use of palladium catalysts and specific directing groups ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

5-Bromo-3-iodo-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated nature allows it to participate in electrophilic aromatic substitution reactions, nucleophilic substitutions, and oxidation-reduction processes.

Biological Research

The compound's unique structure makes it a valuable tool in drug development and biological studies. It can be utilized to explore the effects of halogenated aromatic compounds on biological systems. Notably:

  • Antimicrobial Activity: Research indicates that halogenated compounds similar to this one exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Emerging studies suggest that derivatives of this compound may possess antiproliferative activity against various cancer cell lines, indicating potential applications in oncology.

Case Studies

  • Analgesic Activity:
    In a series of synthesized compounds derived from similar structures, two exhibited promising analgesic effects in animal models, suggesting potential applications in pain management therapies.
  • Antiproliferative Effects:
    A study found that certain derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cells (MCF-7), indicating therapeutic potential in oncology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-3-iodo-2-methoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, applications, and physicochemical properties.

Compound Name Substituents (Positions) Key Properties/Applications References
5-Bromo-3-iodo-2-methoxybenzaldehyde Br (5), I (3), OCH₃ (2) High steric bulk; potential use in Suzuki coupling (iodine as a leaving group). Discontinued.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde Br (5), OH (2), OCH₃ (3) Forms a green-colored Pb(II) complex (λmax = 415 nm) for spectrophotometric Pb detection.
3-Bromo-5-chloro-2-methoxybenzaldehyde Br (3), Cl (5), OCH₃ (2) Lower steric hindrance than iodine analog; used in synthetic intermediates.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) High electronegativity (F) enhances aldehyde reactivity; used in pharmaceutical synthesis.
5-Bromo-2-methoxybenzaldehyde Br (5), OCH₃ (2) Simpler structure; lacks iodine, reducing steric effects. Common in ligand synthesis.

Key Observations:

Substituent Effects on Reactivity :

  • Halogen Size and Position : The iodine substituent in 5-bromo-3-iodo-2-methoxybenzaldehyde provides steric bulk and polarizability, making it more reactive in aryl-halogen bond cleavage (e.g., cross-coupling) compared to smaller halogens like chlorine in 3-bromo-5-chloro-2-methoxybenzaldehyde .
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in 5-bromo-3-iodo-2-methoxybenzaldehyde donates electrons via resonance, stabilizing the aldehyde group. In contrast, hydroxyl (OH) or nitro groups in analogs like 5-bromo-2-hydroxy-3-methoxybenzaldehyde enhance metal-binding capacity for analytical applications .

Applications: Analytical Chemistry: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde forms a 1:1 complex with Pb(II) (stability constant = 5.93 × 10⁶), enabling trace Pb detection in environmental samples . Synthetic Intermediates: 5-Bromo-3-iodo-2-methoxybenzaldehyde’s iodine substituent could facilitate Ullmann or Sonogashira coupling, though its discontinued status limits practical use .

Physicochemical Properties :

  • Solubility : Iodine’s large atomic radius reduces solubility in polar solvents compared to fluoro- or chloro-substituted analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) .
  • Absorption Spectra : The Pb(II) complex of 5-bromo-2-hydroxy-3-methoxybenzaldehyde absorbs at 415 nm, while iodine-substituted analogs may shift λmax due to heavier atom effects .

Research Findings and Limitations

  • Discontinuation Factors : 5-Bromo-3-iodo-2-methoxybenzaldehyde’s discontinuation may stem from challenges in handling iodine (toxicity, instability) or cost inefficiency compared to chloro/bromo analogs .
  • Gaps in Data : Direct studies on 5-bromo-3-iodo-2-methoxybenzaldehyde are scarce; most insights derive from analogs like 5-bromo-2-hydroxy-3-methoxybenzaldehyde .

Biological Activity

5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, exhibits unique reactivity and binding properties that make it a valuable candidate for drug development and biological studies.

Chemical Structure and Properties

The chemical formula of 5-Bromo-3-iodo-2-methoxybenzaldehyde is C8H6BrIO2C_8H_6BrIO_2. The presence of the methoxy group (-OCH₃) enhances its lipophilicity, while the halogen substituents (bromine and iodine) can significantly influence its biological activity through mechanisms such as halogen bonding and electrophilic interactions.

The biological activity of 5-Bromo-3-iodo-2-methoxybenzaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the halogen atoms can enhance binding affinity to biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-3-iodo-2-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies on brominated methoxyphenyl derivatives have shown antibacterial and antifungal activities. The structural modifications provided by halogenation are believed to enhance these effects .

Anticancer Potential

There is emerging evidence that halogenated compounds, including those related to 5-Bromo-3-iodo-2-methoxybenzaldehyde, may possess anticancer properties. A study highlighted the synthesis of related compounds that demonstrated antiproliferative activity against various cancer cell lines, suggesting that the unique structure of these compounds could be leveraged for cancer therapy .

Case Studies

  • Analgesic Activity : In a series of synthesized compounds derived from similar structures, two demonstrated promising analgesic effects in animal models. This suggests potential applications in pain management therapies .
  • Antiproliferative Effects : A study found that certain derivatives exhibited significant inhibition of cancer cell proliferation in vitro, with one compound showing effective activity against breast cancer cells (MCF-7), indicating the therapeutic potential of these derivatives in oncology .

Comparative Analysis

To better understand the unique properties of 5-Bromo-3-iodo-2-methoxybenzaldehyde, a comparison with similar compounds can be insightful:

Compound NameHalogen SubstituentsNotable Biological Activity
5-Bromo-2-methoxybenzaldehydeBromineAntimicrobial
3-Iodo-2-methoxybenzaldehydeIodineAnticancer
2-Bromo-5-methoxybenzaldehydeBromineAnalgesic
5-Bromo-3-iodo-2-methoxybenzaldehyde Bromine & IodineAntimicrobial & Anticancer

This table illustrates how the combination of bromine and iodine in 5-Bromo-3-iodo-2-methoxybenzaldehyde may provide enhanced biological activities compared to its mono-halogenated counterparts.

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